1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride
CAS No.: 1251923-26-8
Cat. No.: VC3429087
Molecular Formula: C14H17ClFN3S
Molecular Weight: 313.8 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1251923-26-8 |
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Molecular Formula | C14H17ClFN3S |
Molecular Weight | 313.8 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride |
Standard InChI | InChI=1S/C14H16FN3S.ClH/c15-12-3-1-11(2-4-12)14-17-13(10-19-14)9-18-7-5-16-6-8-18;/h1-4,10,16H,5-9H2;1H |
Standard InChI Key | SYGLEABZFPDVTM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F.Cl |
Canonical SMILES | C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F.Cl |
Introduction
Chemical Identity and Physical Properties
Basic Structural Information
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride consists of a 1,3-thiazole core with a 4-fluorophenyl substituent at position 2, a methylene linker at position 4 connecting to a piperazine ring, and exists as a hydrochloride salt. This arrangement of functional groups creates a molecule with multiple potential binding sites for biological targets .
The compound's molecular structure can be represented through various chemical identifiers, which are essential for unambiguous identification in scientific literature and databases. These identifiers are summarized in Table 1 below:
Table 1: Chemical Identity Parameters of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride
Parameter | Value |
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CAS Registry Number | 1251923-26-8 |
Molecular Formula | C₁₄H₁₇ClFN₃S |
Molecular Weight | 313.83 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole; hydrochloride |
MDL Number | MFCD16817508 |
PubChem CID | 50988615 |
InChIKey | SYGLEABZFPDVTM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F.Cl |
Physical Characteristics
The compound exists as a solid powder at room temperature . As a hydrochloride salt, it exhibits improved water solubility compared to its free base form, which is an important consideration for both research applications and potential pharmaceutical development. Standard commercial preparations typically specify a minimum purity of 95%, making it suitable for research applications requiring high-quality reagents .
Structural Significance and Reactivity
Key Structural Features
The structure of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride incorporates several pharmacologically significant moieties:
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Thiazole Heterocycle: This five-membered aromatic ring containing nitrogen and sulfur atoms serves as a versatile scaffold in medicinal chemistry. Thiazole-containing compounds have demonstrated diverse biological activities including anti-inflammatory, antifungal, and central nervous system effects .
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Piperazine Ring: This six-membered heterocycle with two nitrogen atoms at positions 1 and 4 is present in numerous pharmaceutically active compounds. The piperazine moiety can enhance water solubility and is known to interact with various biological receptors, particularly those in the central nervous system .
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Fluorophenyl Group: The presence of fluorine on the phenyl ring can significantly alter the compound's pharmacokinetic properties by enhancing metabolic stability, improving membrane permeability, and potentially increasing binding affinity to target proteins .
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Methylene Linker: The single-carbon bridge connecting the thiazole and piperazine rings provides rotational flexibility, potentially allowing the molecule to adopt optimal conformations for binding to biological targets.
Chemical Reactivity Considerations
Understanding the reactivity profile of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride is crucial for handling, storage, and potential chemical modifications:
Synthesis and Preparation Approaches
Comparative Synthetic Analysis
Drawing from the synthesis of related compounds, a potential synthetic route could involve:
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Initial reaction of a 4-fluorophenyl thioamide with an appropriate α-haloketone to form the 2-(4-fluorophenyl)-substituted thiazole ring .
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Introduction of a reactive group (such as a halomethyl or hydroxymethyl) at position 4 of the thiazole.
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Nucleophilic substitution with piperazine to form the 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine intermediate.
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Treatment with hydrogen chloride to obtain the final hydrochloride salt.
This synthetic approach aligns with general methods described for related compounds, as observed in the preparation of various thiazole-piperazine compounds used in pharmacological studies .
Structure-Activity Relationship Insights
The biological activity of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride would be significantly influenced by its structural components:
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Thiazole Contribution: Research has demonstrated that thiazole-containing compounds exhibit various central nervous system effects including "anti-schizophrenic, anti-parkinsonian, neuroprotective, acetylcholinesterase inhibitory, anticonvulsant, antidepressant, and sedative-hypnotic effects" .
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Piperazine Influence: The piperazine moiety is present in several clinically used CNS-active drugs, including "amoxapine, trazodone, hydroxyzine, buspirone, clozapine, aripiprazole, and vortioxetine" . This structural element often contributes to interactions with neurotransmitter receptors and transporters.
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Fluorine Impact: The 4-fluorophenyl group likely enhances metabolic stability by protecting against oxidative metabolism, while potentially improving blood-brain barrier penetration—a beneficial property for CNS-targeted compounds .
Analytical Characterization Methods
Spectroscopic Identification
Proper identification and characterization of 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride typically employs multiple complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would display characteristic signals for aromatic protons of the fluorophenyl group (typically 6.9-7.9 ppm), the thiazole CH (approximately 7.0-7.5 ppm), the methylene linker (around 3.5-4.0 ppm), and the piperazine ring protons (typically 2.5-3.5 ppm).
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¹³C NMR would confirm the carbon framework, with characteristic signals for the thiazole carbons, fluorophenyl carbons (showing C-F coupling), and aliphatic carbons.
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Mass Spectrometry:
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Would typically show a molecular ion corresponding to the free base (M⁺-HCl) at m/z around L278, with fragmentation patterns reflecting the cleavage at the methylene linker between the thiazole and piperazine moieties.
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Infrared Spectroscopy (IR):
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Would display characteristic absorption bands for the C-F bond (typically 1000-1400 cm⁻¹), C=N stretching (approximately 1640-1690 cm⁻¹), aromatic C=C stretching, and N-H stretching from the piperazine salt.
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Comparative Analysis with Related Compounds
Structural Analogs
Comparing 1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride with structurally related compounds provides valuable insights into its distinctive features and potential advantages:
Table 3: Comparison of Structural Analogs
Structure-Activity Relationship Considerations
Several structural elements significantly influence the biological activity profile of these compounds:
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Fluorine Position Effect: The position of fluorine on the phenyl ring (4-position in our compound of interest) affects electron distribution and potentially alters binding to biological targets compared to unsubstituted analogs or those with fluorine at different positions.
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Thiazole Substitution Pattern: The arrangement of substituents on the thiazole ring—particularly whether the piperazine connects at position 2 or position 4—impacts the three-dimensional orientation of the molecule and consequently its interaction with biological receptors.
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Salt Form Variation: The presence of one hydrochloride (as in our compound) versus a dihydrochloride (as in some analogs) affects solubility, crystallinity, and potentially bioavailability in research applications.
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Additional Functional Groups: The introduction of additional groups, such as the fluorophenyl-methanone in some analogs, creates more complex molecules with potentially different receptor selectivity profiles.
Research Applications and Future Directions
Current Research Applications
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride serves multiple purposes in contemporary pharmaceutical research:
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Pharmacological Probe: The compound's well-defined structure makes it valuable for investigating ligand-receptor interactions, particularly those involving neurotransmitter systems where thiazole-piperazine scaffolds have demonstrated activity .
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Synthetic Intermediate: It can function as a building block for developing more complex molecules with enhanced potency or selectivity through further modification of the piperazine nitrogen.
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Reference Standard: In analytical chemistry, it serves as a reference compound for the development and validation of analytical methods for related substances.
Emerging Research Areas
Based on the structural features and known activities of related compounds, several promising research directions emerge:
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Neurological Disorders: Investigation of potential applications in conditions such as neuropathic pain, neurodegenerative diseases, and neuropsychiatric disorders, leveraging the demonstrated antinociceptive and neuroprotective properties of similar thiazole-piperazine compounds .
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Anti-inflammatory Applications: Exploration of potential anti-inflammatory activities, building on the established effects of related thiazole derivatives .
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Parasitic Disease Treatment: Assessment of potential anthelmintic activity, following the demonstrated effectiveness of some thiazole derivatives against parasitic helminths .
Future Development Considerations
Several approaches could enhance the utility and applications of this compound:
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Structural Optimization: Systematic modification of the basic scaffold to improve potency, selectivity, or pharmacokinetic properties.
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Advanced Formulation Strategies: Development of specialized delivery systems to optimize bioavailability and targeting for research applications.
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Mechanism of Action Studies: Detailed investigation of molecular interactions with specific biological targets to better understand structure-activity relationships.
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Combination Studies: Evaluation of synergistic effects when used in combination with other bioactive compounds in relevant research models.
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